![molecular formula C11H15I B1360056 Pentamethyliodobenzene CAS No. 3853-91-6](/img/structure/B1360056.png)
Pentamethyliodobenzene
Overview
Description
Pentamethyliodobenzene is a chemical compound with the molecular formula C11H15I . It is also known as iodopentamethylbenzene.
Synthesis Analysis
The synthesis of Pentamethyliodobenzene is not well-documented in the available literature . More research is needed to provide a detailed synthesis process.Molecular Structure Analysis
The Pentamethyliodobenzene molecule contains a total of 27 bonds. There are 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The specific chemical reactions involving Pentamethyliodobenzene are not well-documented in the available literature . More research is needed to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
Pentamethyliodobenzene has a molecular weight of 274.14 g/mol . More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Spin-Trapping Agent
Pentamethylnitrosobenzene, synthesized from pentamethylbenzene, has shown potential as a spin-trapping agent. In benzene solution, it forms a dimer and is capable of trapping radicals such as the t-butyl radical. This property makes it useful in electron spin resonance studies to detect free radicals (Doba, Ichikawa, & Yoshida, 1977).
Catalysis in Hydrogenation Processes
Pentamethylbenzyl cation, derived from pentamethylbenzene, acts as a catalyst in the hydrogenation of quinones and aromatic radical ions. This process is relevant in chemical transformations where pentamethylbenzene helps in transferring hydrogen to other compounds (Brongersma, 1968).
Environmental Contaminant Analysis
In environmental studies, pentane extraction of benzene derivatives like pentamethylbenzene from water has been effective in preparing samples for stable isotope analysis. This technique is significant in tracing organic pollutants in groundwater (Dempster, Lollar, & Feenstra, 1997).
Crystal Structure and Dynamics
The study of pentamethylbenzene's crystal structure using synchrotron radiation revealed insights into the charge-transfer characteristics and lattice dynamics of the compound. This research is essential for understanding the physical properties of methylated benzene derivatives (Mudge et al., 2014).
Biodegradation Studies
Research on the filamentous fungus Penicillium sp. CHY-2 showed its ability to degrade various hydrocarbons, including pentamethylbenzene. This finding is crucial for bioremediation strategies in hydrocarbon-contaminated environments (Govarthanan, Fuzisawa, Hosogai, & Chang, 2017).
Chemical Reaction Studies
Investigations into the nitration of pentamethylbenzene with fuming nitric acid revealed various reaction products, contributing to the understanding of chemical reactions involving methylated benzenes (Suzuki & Nakamura, 1970).
Abiotic Degradation Research
A study on the abiotic reduction of pentachloronitrobenzene in Fe(II)/goethite systems contributes to understanding the environmental fate of nitroaromatic compounds, relevant for environmental pollution and soil chemistry [(Klupinski, Chin, & Traina, 2004)](https://consensus.app/papers/degradation-pentachloronitrobenzene-feiii-reactions-klupinski/98df998ffc9b5a38b5e873d073b2e751/?utm_source=chatgpt).
Molecular Dynamics in Solid State
Research on the rotational dynamics of methyl groups in pentamethylbenzene in its solid state provides insights into molecular motions at the atomic level, which is significant in the field of physical chemistry and materials science (Allen & Cowking, 1968).
Electrical and Optical Phenomena Studies
Studies involving organic pentamers like BOBzBT2, related to pentamethylbenzene, have demonstrated interesting electrical and optical phenomena, such as resistive switching mechanisms and strong coupling regimes. This research is pivotal in developing advanced materials for electronic and photonic applications (Khushaini et al., 2021).
Penicillin Removal Techniques
While not directly related to pentamethyliodobenzene, research on the removal of penicillins from water using various methods is relevant in the context of environmental science and water treatment technologies (Ighalo, Igwegbe, Aniagor, & Oba, 2021).
Chemical Shielding and Anisotropy
The study of 13C chemical shielding tensors in polyalkylbenzenes, including pentamethylbenzene, is significant for understanding chemical shielding anisotropy in NMR spectroscopy, a critical tool in chemical analysis (Pausak, Tegenfeldt, & Waugh, 1974).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-iodo-2,3,4,5,6-pentamethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBVYKGPRUHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191860 | |
Record name | Iodopentamethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethyliodobenzene | |
CAS RN |
3853-91-6 | |
Record name | 1-Iodo-2,3,4,5,6-pentamethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3853-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodopentamethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodopentamethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodopentamethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pentamethyliodobenzene act as a catalyst in oxidative transformations using molecular oxygen?
A: Pentamethyliodobenzene functions as a catalyst in reactions like glycol scission and Hofmann rearrangement by participating in an iodine(I)/(III) catalytic cycle. [] Essentially, it facilitates the transfer of oxygen from molecular oxygen (O2) to the target molecule. This process involves the in situ generation of a peracid, which acts as the active oxidizing agent. The presence of isobutyraldehyde and Lewis basic nitriles aids in this catalytic cycle. []
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